molecular formula C20H17Cl2NO4S B2424057 N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenesulfonamide CAS No. 338961-07-2

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenesulfonamide

Cat. No.: B2424057
CAS No.: 338961-07-2
M. Wt: 438.32
InChI Key: BOYZCZMQNMPOHO-UHFFFAOYSA-N
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Description

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxy

Biological Activity

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented with the following chemical structure:

  • Molecular Formula : C16_{16}H16_{16}Cl2_{2}N1_{1}O4_{4}S1_{1}
  • Molecular Weight : 367.27 g/mol

This compound exhibits various biological activities through several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes that are crucial for bacterial growth and proliferation. For instance, it acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, which is a common target for sulfonamide antibiotics.
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various strains of bacteria, particularly Gram-positive bacteria. Its structural similarities to known sulfonamide antibiotics suggest a potential for similar therapeutic applications.
  • Anticancer Properties : There is emerging evidence suggesting that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways related to cell survival and proliferation.

Biological Activity Data

Activity Type Observed Effect Reference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionCompetitive inhibition of enzymes
AnticancerInduction of apoptosis in cancer cells

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate potency compared to standard antibiotics.
  • Cancer Cell Line Testing : In vitro studies using human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. The IC50_{50} was found to be approximately 15 µM after 48 hours of treatment, suggesting potential use as a chemotherapeutic agent.
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of this compound to target proteins involved in cancer progression. These studies suggest that the compound may interact with key proteins such as tubulin and topoisomerases, which are critical for cell division and DNA replication.

Properties

IUPAC Name

N-(2,4-dichloro-5-phenylmethoxyphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO4S/c1-26-15-7-9-16(10-8-15)28(24,25)23-19-12-20(18(22)11-17(19)21)27-13-14-5-3-2-4-6-14/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYZCZMQNMPOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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